molecular formula C15H19F2N3 B11750299 {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine

Cat. No.: B11750299
M. Wt: 279.33 g/mol
InChI Key: WDVLWLSKQSWKMX-UHFFFAOYSA-N
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Description

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine is a synthetic compound with a complex structure that includes a pyrazole ring, a difluoroethyl group, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions. The difluoroethyl group is introduced via a nucleophilic substitution reaction using a suitable difluoroethylating agent. Finally, the phenylethylamine moiety is attached through a reductive amination reaction, where the pyrazole intermediate is reacted with phenylethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs

Chemical Reactions Analysis

Types of Reactions

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers with enhanced thermal stability.

Mechanism of Action

The mechanism of action of {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The exact molecular pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-phenylethyl)amine: Unique due to the presence of both difluoroethyl and phenylethylamine groups.

    {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-methylphenyl)amine: Similar structure but with a methylphenyl group instead of phenylethylamine.

    {[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}(2-chlorophenyl)amine: Contains a chlorophenyl group, which may alter its reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The difluoroethyl group can enhance the compound’s stability and lipophilicity, while the phenylethylamine moiety may contribute to its biological activity.

Properties

Molecular Formula

C15H19F2N3

Molecular Weight

279.33 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-2-phenylethanamine

InChI

InChI=1S/C15H19F2N3/c1-12-14(10-19-20(12)11-15(16)17)9-18-8-7-13-5-3-2-4-6-13/h2-6,10,15,18H,7-9,11H2,1H3

InChI Key

WDVLWLSKQSWKMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CC(F)F)CNCCC2=CC=CC=C2

Origin of Product

United States

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